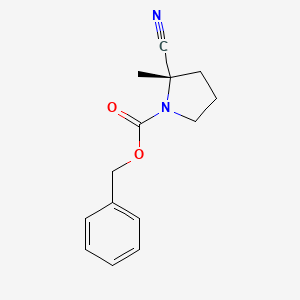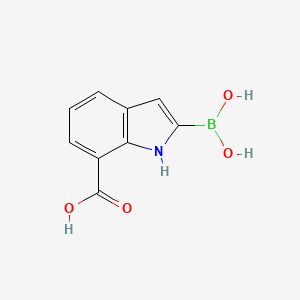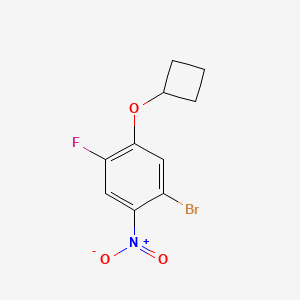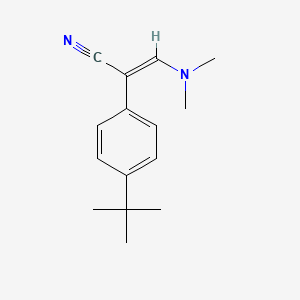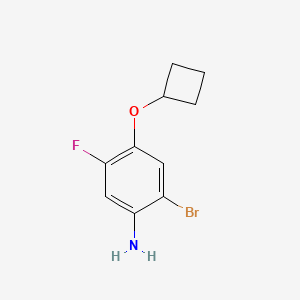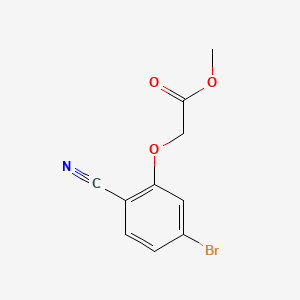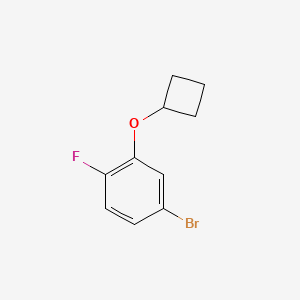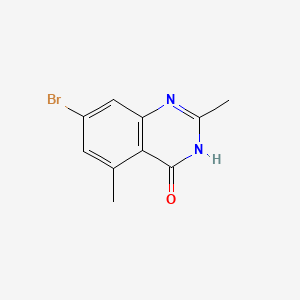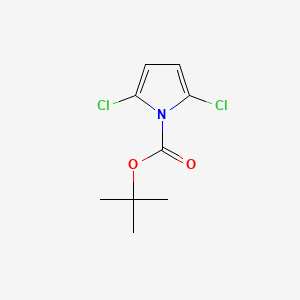![molecular formula C17H22N2O7 B8202452 (4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester](/img/structure/B8202452.png)
(4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester is a complex organic compound that belongs to the class of proline derivatives. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a nitrophenyl ether moiety, and a methyl ester functional group. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of L-proline: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-L-proline.
Formation of the nitrophenyl ether: The hydroxyl group of Boc-L-proline is reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the nitrophenyl ether.
Esterification: The carboxylic acid group of the intermediate is esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Free amine derivatives after Boc deprotection.
科学研究应用
(4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of proline-based inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester is primarily related to its ability to interact with biological molecules. The compound can act as a proline mimic, binding to proline-specific enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The nitrophenyl ether moiety may also participate in electron transfer reactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
(4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline methyl ester: Lacks the nitrophenyl ether group, making it less reactive in certain chemical reactions.
(4R)-1-(tert-Butoxycarbonyl)-4-[(4-methoxyphenyl)oxy]-L-proline methyl ester: Contains a methoxyphenyl ether group instead of a nitrophenyl ether, resulting in different electronic properties.
Uniqueness
(4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester is unique due to the presence of the nitrophenyl ether group, which imparts distinct reactivity and electronic characteristics. This makes it a valuable tool in synthetic chemistry and pharmaceutical research, offering unique opportunities for the development of novel compounds and therapeutic agents.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-nitrophenoxy)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c1-17(2,3)26-16(21)18-10-13(9-14(18)15(20)24-4)25-12-7-5-11(6-8-12)19(22)23/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHWLQXEEIRMRR-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
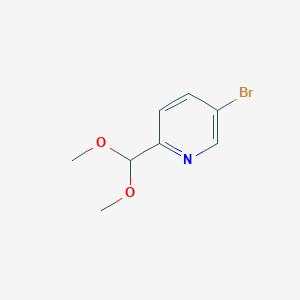
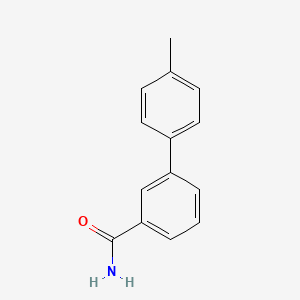
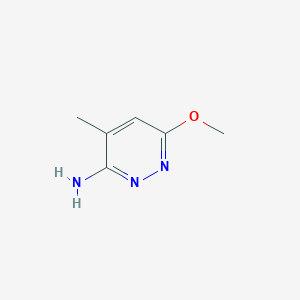
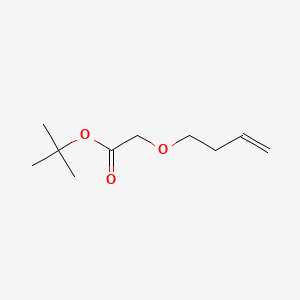
![{4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid](/img/structure/B8202399.png)
